4-amino-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one
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Overview
Description
4-amino-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to the naphthyridine ring.
Amination: Conversion of a nitro group to an amino group.
Phenylation: Introduction of a phenyl group to the naphthyridine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: Reduction reactions could convert the nitro group to an amino group.
Substitution: Various substitution reactions could occur, where functional groups on the naphthyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while reduction could produce amino derivatives.
Scientific Research Applications
4-amino-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for its biological activity.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, inhibiting or activating specific pathways, and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-nitro-1-phenyl-1,8-naphthyridine
- 4-amino-3-nitro-1-phenyl-quinoline
- 4-amino-3-nitro-1-phenyl-isoquinoline
Properties
Molecular Formula |
C14H10N4O3 |
---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
4-amino-3-nitro-1-phenyl-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C14H10N4O3/c15-11-10-7-4-8-16-13(10)17(9-5-2-1-3-6-9)14(19)12(11)18(20)21/h1-8H,15H2 |
InChI Key |
BSBFDLBBHZCQDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=C(C2=O)[N+](=O)[O-])N |
Origin of Product |
United States |
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